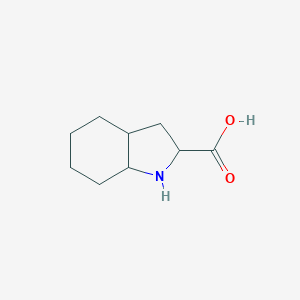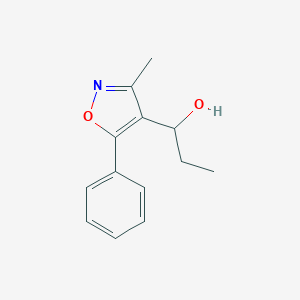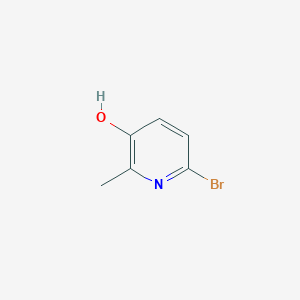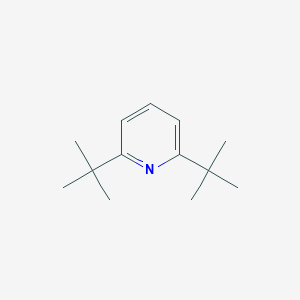
2,6-ジ-tert-ブチルピリジン
概要
説明
2,6-Di-tert-butylpyridine is an organic compound with the chemical formula C₁₃H₂₁N. It is a colorless, oily liquid derived from pyridine by replacing the two hydrogen atoms at the 2 and 6 positions with tert-butyl groups. This compound is known for being a hindered base, meaning it can be protonated but does not easily form adducts with certain reagents like boron trifluoride .
科学的研究の応用
2,6-Di-tert-butylpyridine has several scientific research applications:
Ion Mobility Spectrometry: It is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale.
Polymerization: It is used as a proton scavenger to check the progress of the living polymerization of isobutylene.
Enolation of Aldehydes: It is associated with cerric ammonium nitrate and used in the alpha-enolation of aldehydes, leading to 1,4-dicarbonyl systems.
Preparation of Vinyl Triflate: It is involved in the preparation of vinyl triflate using polymer-bound 2,6-Di-tert-butylpyridine.
作用機序
Target of Action
2,6-Di-tert-butylpyridine is primarily targeted towards protons . It acts as a proton scavenger, trapping protons in various chemical reactions . This property makes it a valuable tool in the investigation of living polymerization of isobutylene .
Mode of Action
The compound interacts with its targets (protons) through a process known as protonation . This makes 2,6-Di-tert-butylpyridine a hindered base .
Biochemical Pathways
2,6-Di-tert-butylpyridine is involved in the living polymerization of isobutylene . It acts as a proton scavenger, checking the progress of the polymerization . Additionally, it is associated with cerric ammonium nitrate and used in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems .
Pharmacokinetics
Its physical properties, such as being a colourless, oily liquid with a density of 0852 g/mL at 25 °C, may influence its absorption, distribution, metabolism, and excretion .
Result of Action
The primary result of 2,6-Di-tert-butylpyridine’s action is the trapping of protons, which checks the progress of the living polymerization of isobutylene . It also aids in the α-enolation of aldehydes, leading to the formation of 1,4-dicarbonyl systems .
Action Environment
The action of 2,6-Di-tert-butylpyridine can be influenced by environmental factors such as temperature and pressure . For instance, its boiling point is 100-101 °C/23 mmHg , indicating that it can be volatile under certain conditions. Its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures.
生化学分析
Biochemical Properties
2,6-Di-tert-butylpyridine is a strong base in the gas phase, but it exhibits weak basicity in solution due to steric hindrance . It can be protonated, but it does not form an adduct with boron trifluoride
Molecular Mechanism
It is known that it can be protonated, but it does not form an adduct with boron trifluoride
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Di-tert-butylpyridine is typically synthesized by the reaction of tert-butyllithium with pyridine. This synthesis is reminiscent of the Chichibabin reaction.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis involving tert-butyllithium and pyridine is scalable and can be adapted for larger-scale production. The reaction is carried out under controlled conditions to ensure the selective introduction of tert-butyl groups.
化学反応の分析
Types of Reactions: 2,6-Di-tert-butylpyridine undergoes several types of chemical reactions, including:
Protonation: Due to its hindered base nature, it can be protonated but does not form adducts with certain reagents like boron trifluoride.
Substitution Reactions: It can participate in substitution reactions where the tert-butyl groups can be replaced under specific conditions.
Common Reagents and Conditions:
Protonation: Common reagents include acids like hydrochloric acid (HCl), which can protonate the nitrogen atom in the pyridine ring.
Substitution: Reagents like methyl iodide (MeI) and methyl fluorosulfonate can be used under high pressure to facilitate substitution reactions.
Major Products:
Protonation: The major product is the protonated form of 2,6-Di-tert-butylpyridine.
Substitution: Depending on the reagents used, products can include various substituted pyridines.
類似化合物との比較
2,4,6-Tri-tert-butylpyridine: Another bulky pyridine compound that is less expensive and used as a non-nucleophilic base.
2,6-Di-tert-butyl-4-methylpyridine: A similar compound with an additional methyl group at the 4 position.
Uniqueness: 2,6-Di-tert-butylpyridine is unique due to its specific steric hindrance, which makes it a highly selective reagent in various chemical reactions. Its hindered base nature allows it to be protonated without forming certain adducts, distinguishing it from other similar compounds.
特性
IUPAC Name |
2,6-ditert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQJZCTQGMHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207217 | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear, dark brown liquid; [Aldrich MSDS] | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
585-48-8 | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI9LF0H4MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


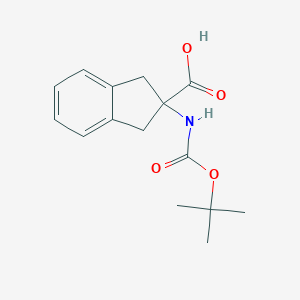
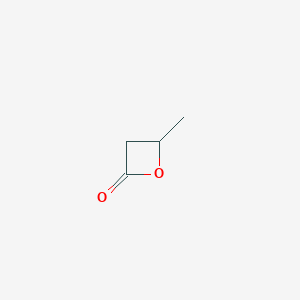
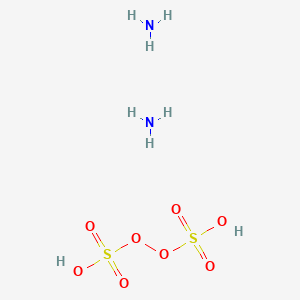
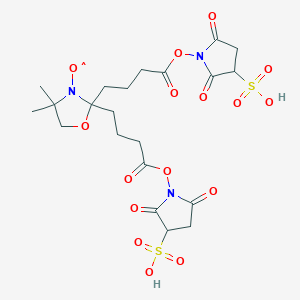

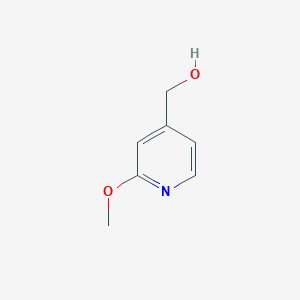
![[2-methoxy-3-(pyridin-2-ylmethylcarbamoyloxy)propyl] N-octadecylcarbamate](/img/structure/B51033.png)



